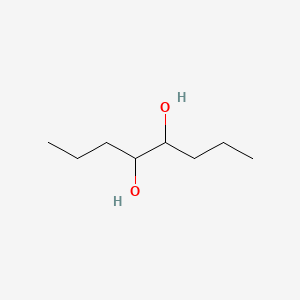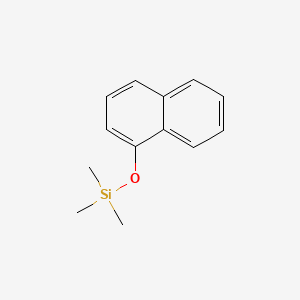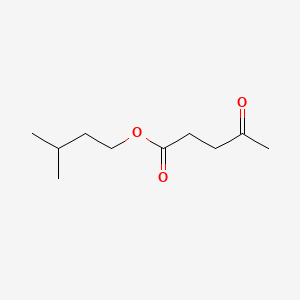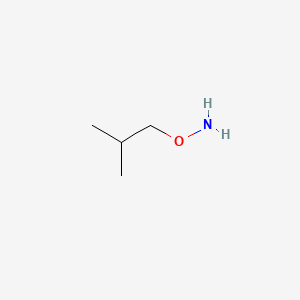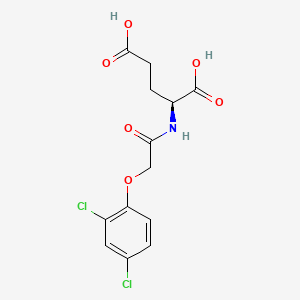
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid
Overview
Description
2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
Its preparation from 2,4-dichlorophenol and chloroacetic acid was reported by R. Pokorny in 1941 . A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenoxyacetic acid is Cl2C6H3OCH2CO2H . The compound appears as white to yellow powder .Chemical Reactions Analysis
2,4-Dichlorophenoxyacetic acid is a widely used herbicide that decomposes in the presence of water and ultraviolet light to form polymeric humic acids .Physical And Chemical Properties Analysis
The molar mass of 2,4-Dichlorophenoxyacetic acid is 221.04 g/mol . It has a melting point of 140.5 °C and a boiling point of 160 °C . It is soluble in water up to 900 mg/L .Scientific Research Applications
Environmental Remediation
Photocatalytic Degradation: This compound has been utilized in the development of photocatalysts for environmental remediation. For instance, CeO2–Bi2O3 mixed metal oxide photocatalyst, synthesized through co-precipitation method, has shown to effectively degrade 2,4-Dichlorophenoxy acetic acid under visible light irradiation . This application is crucial for the removal of toxic effluents and endocrine disruptors from water, contributing to cleaner ecosystems.
Advanced Oxidation Processes
Water Purification: The compound’s derivatives have been employed in advanced oxidation processes to generate hydroxyl radicals for the complete removal of organic contaminants present in wastewater . This is particularly important for treating industrial effluents containing dyes and other carcinogenic substances.
Agriculture
Herbicide Action: As a derivative of phenoxy acid herbicides, this compound is used in agriculture to control the growth of broadleaf weeds in crops such as wheat, palm, cocoa, sugar cane, cornfields, and rice . Its effectiveness in weed control helps maintain crop health and productivity.
Material Science
Nanocomposite Synthesis: Research has been conducted on synthesizing nanocomposite materials like nanomagnetite/calcium alginate composite based on brown algae, which are characterized for adsorption and photo-Fenton degradation of herbicides including 2,4-Dichlorophenoxy acetic acid . These materials have potential applications in creating more efficient and environmentally friendly pesticides.
Biotechnology
Tissue Culture: The compound plays a pivotal role in tissue culture experiments, especially as an exogenously applied auxin to trigger the embryogenic pathway of somatic cells in both dicots and monocots . This application is significant for plant breeding and genetic research.
Photocatalysis
Visible Light Irradiation: The compound’s derivatives have been used to enhance the optical properties of photocatalysts, making them highly active in the visible region. This leads to efficient degradation of pollutants and could be applied in solar cells, fuel cells, oxygen sensors, and more .
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D acts as a synthetic plant hormone auxin, which is involved in the regulation of plant growth .
Mode of Action
2,4-D is known to cause uncontrolled growth in broadleaf weeds, leading to their death .
Biochemical Pathways
2,4-d, a structurally similar compound, is known to affect the polar auxin transport, a key process in plant growth and development .
Pharmacokinetics
A study on 2,4-d in rats showed that after oral administration of 300 mg/kg and 60 mg/kg 2,4-d, the mean cmax values were 6019 and 2184 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 110 and 002 L/ (h×kg), respectively .
Result of Action
2,4-d, a structurally similar compound, is known to cause uncontrolled growth in broadleaf weeds, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid. For instance, the indiscriminate use of pesticides like 2,4-D can produce numerous damages to the environment . Moreover, the change of herbicide availability in soils causes a succession of microbial populations involved in 2,4-D biodegradation .
Safety and Hazards
Future Directions
2,4-Dichlorophenoxyacetic acid is one of the oldest and most widely available herbicides and defoliants in the world . It has been commercially available since 1945, and is now produced by many chemical companies since the patent on it has long since expired . It can be found in numerous commercial lawn herbicide mixtures, and is widely used as a weedkiller on cereal crops, pastures, and orchards .
properties
IUPAC Name |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO6/c14-7-1-3-10(8(15)5-7)22-6-11(17)16-9(13(20)21)2-4-12(18)19/h1,3,5,9H,2,4,6H2,(H,16,17)(H,18,19)(H,20,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXNNPVRLQELO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954417 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32773-59-4 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)acetyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32773-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-((2,4-dichlorophenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032773594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



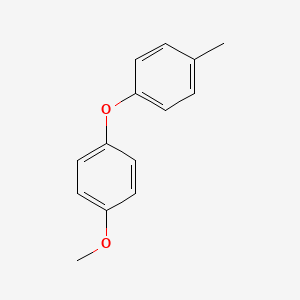


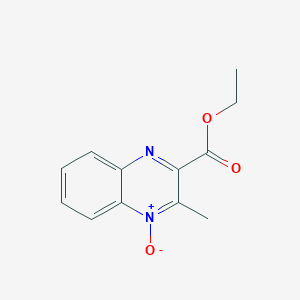
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)





